ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:
- Position 3: An ethyl carboxylate group, common in bioactive quinolones.
- Position 7: An ethyl substituent, which may enhance metabolic stability compared to smaller alkyl groups.
This compound’s design leverages quinoline’s pharmacological relevance, with modifications aimed at optimizing biological activity and physicochemical properties .
Properties
IUPAC Name |
ethyl 1-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]-7-ethyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4/c1-3-13-5-7-15-19(9-13)26(11-16(21(15)28)22(29)30-4-2)12-20(27)25-18-8-6-14(23)10-17(18)24/h5-11H,3-4,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNCOPTIGBSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of this compound involves a series of chemical reactions. It is suggested that the compound may undergo reactions at the benzylic position, which can be resonance stabilized. This process involves free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
The compound’s stability and reactivity suggest it may have specific pharmacokinetic properties that influence its bioavailability.
Result of Action
Based on its potential involvement in the sm cross-coupling reaction, it may contribute to the formation of new carbon–carbon bonds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts or substrates can affect the compound’s reactivity and the course of its reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Notable Features | Biological Activity |
|---|---|---|---|
| Target Compound | 1: (4-Cl-2-F-C6H3)carbamoylmethyl; 3: ethyl carboxylate; 7: ethyl | Halogenated aryl group, ethyl carboxylate, and alkyl chain enhance lipophilicity and target binding | Potential antimicrobial/anticancer (inferred from analogues) |
| Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate | 2: ethyl carboxylate; 6: Cl | Lacks 7-ethyl and carbamoyl group; simpler substitution pattern | Antimicrobial (e.g., quinolone-like activity) |
| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 8: F; 3: ethyl carboxylate | Fluorine at position 8 increases electronegativity and bioavailability | Anticancer (demonstrated in studies) |
| Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate | 4: carbamoylphenylamino; 7: CF3 | Trifluoromethyl group enhances lipophilicity and metabolic resistance | Enhanced bioactivity vs. non-CF3 analogues |
Key Observations:
- Halogen Effects: The 4-chloro-2-fluorophenyl group in the target compound may improve target binding (e.g., DNA gyrase inhibition in bacteria) compared to non-halogenated analogues .
- Alkyl Substituents: The 7-ethyl group likely increases metabolic stability compared to methyl or hydrogen, as seen in ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Functional Group Impact on Properties
Table 2: Substituent Influence on Physicochemical and Pharmacokinetic Properties
| Functional Group | Role | Example Compound | Effect |
|---|---|---|---|
| Ethyl Carboxylate (Position 3) | Ester moiety | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Enhances membrane permeability but may reduce solubility vs. amides |
| Chloro/Fluoro Aryl Group | Halogenated aromatic | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Increases lipophilicity and resistance to oxidative metabolism |
| Alkyl Chain (Position 7) | Hydrophobic substituent | Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Improves metabolic stability and prolongs half-life |
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